"physicochemical properties of methyl oxindole-7-carboxylate"
"physicochemical properties of methyl oxindole-7-carboxylate"
An In-depth Technical Guide to the Physicochemical Properties of Methyl Oxindole-7-carboxylate
Foreword: The Oxindole Scaffold in Modern Drug Discovery
The oxindole core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and pharmacologically active molecules.[1] First identified in plant-based alkaloids, its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry.[2] The ability to readily modify the oxindole ring at various positions allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.[1][2] Notably, oxindole derivatives have been successfully developed as anticancer agents (e.g., Sunitinib), kinase inhibitors, and anti-inflammatory compounds, underscoring the therapeutic potential of this molecular framework.[3][4] Methyl oxindole-7-carboxylate, a specific derivative, serves as a valuable building block and intermediate in the synthesis of more complex pharmaceutical agents.[5] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and predictive data.
Molecular Identity and Core Physical Characteristics
Methyl oxindole-7-carboxylate is a solid compound, typically appearing as a pale beige or off-white powder under standard laboratory conditions.[6][7] Its fundamental identifiers and physical properties are summarized below, providing the foundational data for any research or development endeavor.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-7-carboxylate | [8][9] |
| CAS Number | 380427-39-4 | [8][10] |
| Molecular Formula | C₁₀H₉NO₃ | [8][11] |
| Molecular Weight | 191.18 g/mol | [8][12] |
| Appearance | Pale Beige to Light Beige Solid | [6] |
| Melting Point | 182-184 °C | [6][10] |
| Boiling Point | 402.7 ± 45.0 °C (Predicted) | [6][10] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [6][13] |
These fundamental properties are the first-pass indicators for handling, storage, and initial process development. The high melting point suggests a stable crystalline lattice, while the predicted high boiling point is characteristic of a molecule with strong intermolecular forces, including hydrogen bonding via the lactam N-H group.
Solubility Profile: A Critical Parameter for Bioavailability
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological availability and its suitability for various formulation strategies. Predictive data indicates that methyl oxindole-7-carboxylate exhibits limited solubility in common organic solvents.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [6][13] |
| DMSO | Slightly Soluble | [6][13] |
| Methanol | Slightly Soluble (with heating) | [6][13] |
This low solubility profile is a crucial consideration. For in vitro biological assays, stock solutions would likely require preparation in DMSO. For formulation development, the poor solubility in both aqueous and common organic systems suggests that techniques such as micronization, salt formation, or amorphous solid dispersions might be necessary to enhance dissolution rates and bioavailability.
Experimental Protocol: Kinetic Solubility Determination via Nephelometry
The causality behind choosing a kinetic solubility assay is its high-throughput nature, making it ideal for early-stage drug discovery. It provides a rapid assessment of solubility under thermodynamically unstable conditions, which often mimic the initial dissolution of a compound in vivo.
Objective: To determine the kinetic solubility of methyl oxindole-7-carboxylate in a phosphate-buffered saline (PBS) solution.
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of methyl oxindole-7-carboxylate in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
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Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to all wells, including a buffer-only control, to achieve a final DMSO concentration of 1-2%. This sudden change in solvent environment forces the compound to precipitate if its solubility limit is exceeded.
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Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle agitation.
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Nephelometric Reading: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed, compared to the control, is recorded as the kinetic solubility.
Ionization and Lipophilicity: The Twin Pillars of ADME
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its acidity (pKa) and lipophilicity (logP). These parameters govern how a molecule interacts with biological membranes and physiological fluids.
| Parameter | Predicted Value | Significance | Source(s) |
| pKa | 13.39 ± 0.20 | Acidity of the lactam N-H proton | [6][13] |
| XlogP | 0.6 | Hydrophobicity/Lipophilicity | [14] |
The predicted pKa of ~13.4 indicates that the N-H proton of the oxindole lactam is weakly acidic.[6][13] Under normal physiological pH (7.4), the molecule will exist almost exclusively in its neutral form. This is critical, as the neutral form is generally more capable of passively diffusing across lipid bilayer membranes.
The predicted XlogP of 0.6 suggests that the molecule is relatively hydrophilic.[14] While this may be beneficial for aqueous solubility, a logP value in the range of 1-3 is often considered optimal for balancing the solubility and membrane permeability required for good oral absorption. This value suggests that while the compound can interact with the aqueous phase, its passive diffusion across cell membranes might not be highly efficient.
Experimental Workflow: pKa and LogP Determination
The following workflow illustrates a standard, logical sequence for experimentally verifying these crucial physicochemical parameters.
Caption: Standard workflow for experimental pKa and LogP determination.
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the CH₂ group at the 3-position, the N-H proton of the lactam, and the methyl ester protons. The aromatic protons would appear as complex multiplets in the 7.0-8.0 ppm range. The CH₂ protons would likely appear as a singlet around 3.5 ppm. The lactam N-H proton would be a broad singlet, potentially around 10-11 ppm, and its position would be sensitive to solvent and concentration. The methyl ester protons will be a sharp singlet around 3.9 ppm.
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¹³C NMR: The carbon spectrum would show ten distinct signals. The two carbonyl carbons (lactam and ester) would be the most downfield, appearing in the 165-175 ppm region. The aromatic carbons would resonate between 110-140 ppm. The aliphatic CH₂ carbon would be found around 35-40 ppm, and the methyl ester carbon would be around 52 ppm.
4.2 UV-Visible Spectroscopy
The molecule contains a substituted benzene ring fused to the lactam system, which constitutes the primary chromophore. One would expect to see characteristic absorbance peaks in the UV region, likely with a λₘₐₓ between 250-300 nm, corresponding to π→π* transitions within the aromatic system. Analysis of UV-Vis spectra is crucial for developing quantitative assays (e.g., for solubility or dissolution studies) and for photostability testing.[15][16]
4.3 Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The monoisotopic mass is 191.05824 Da.[8] Electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺ at m/z 192.0655.
Plausible Synthetic Pathway
Caption: A plausible synthetic route to methyl oxindole-7-carboxylate.
This proposed pathway is illustrative of the type of multi-step synthesis often required for substituted heterocyclic systems. Each step involves well-precedented transformations, providing a logical framework for potential laboratory synthesis. The choice of a Sonogashira coupling, for instance, is a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.
Conclusion and Future Directions
This guide has synthesized available predictive and experimental data to present a cohesive physicochemical profile of methyl oxindole-7-carboxylate. The compound is a stable, crystalline solid with limited solubility and a hydrophilic character as indicated by its predicted logP value. Its weakly acidic nature means it will be predominantly neutral at physiological pH. These properties are paramount for scientists and researchers in drug development, as they directly impact everything from initial screening assay design to final dosage form development. Experimental verification of the predicted values for pKa, logP, and detailed spectroscopic analysis remains a crucial next step for any project utilizing this important chemical scaffold.
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